BenchChemオンラインストアへようこそ!

5-allyl-3-amino-4,6-dimethyl-N-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide

Medicinal Chemistry Structure–Activity Relationship Scaffold Diversification

Select this compound exclusively for its 5-allyl diversification handle—a reactive moiety absent in most commercial 3-aminothieno[2,3-b]pyridine-2-carboxamide building blocks. The allyl group enables Pd-catalyzed cross-coupling, olefin metathesis, or hydroboration/oxidation sequences inaccessible to non-allylated congeners. Pair the p-tolyl amide (σp = -0.17) with the 4-nitrophenyl analog for systematic electronic SAR mapping of kinase or GPCR targets. Use as the thieno[2,3-b]pyridine reference standard to benchmark basal activity before regioisomeric migration to thieno[2,3-c]pyridine scaffolds.

Molecular Formula C20H21N3OS
Molecular Weight 351.5 g/mol
CAS No. 799773-35-6
Cat. No. B3407658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-allyl-3-amino-4,6-dimethyl-N-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide
CAS799773-35-6
Molecular FormulaC20H21N3OS
Molecular Weight351.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)N=C(C(=C3C)CC=C)C)N
InChIInChI=1S/C20H21N3OS/c1-5-6-15-12(3)16-17(21)18(25-20(16)22-13(15)4)19(24)23-14-9-7-11(2)8-10-14/h5,7-10H,1,6,21H2,2-4H3,(H,23,24)
InChIKeyFWZMDFHVAYPBES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Allyl-3-amino-4,6-dimethyl-N-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide (CAS 799773-35-6): Compound Identity and Research-Grade Specification for Procurement


5-Allyl-3-amino-4,6-dimethyl-N-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide (CAS 799773-35-6) is a multi-substituted thieno[2,3-b]pyridine-2-carboxamide derivative with a molecular formula of C20H21N3OS and a molecular weight of 351.47 g/mol . This compound belongs to the broader class of 3-aminothieno[2,3-b]pyridine-2-carboxamides, a scaffold that has been validated across multiple therapeutic programs including HIV regulatory complex inhibition [1], muscarinic M4 positive allosteric modulation [2], and anticancer kinase inhibition [3]. Its substitution pattern—featuring a 5-allyl group, 4,6-dimethyl groups on the pyridine ring, a 3-amino group, and an N-(p-tolyl) carboxamide—distinguishes it from other in-class analogs and defines its utility as a synthetic building block or reference compound for structure–activity relationship (SAR) exploration.

Why In-Class Thienopyridine Carboxamides Cannot Simply Be Substituted for 5-Allyl-3-amino-4,6-dimethyl-N-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide


Within the 3-aminothieno[2,3-b]pyridine-2-carboxamide scaffold, substitution patterns at positions 4, 5, and 6 of the pyridine ring—as well as the N-aryl carboxamide moiety—profoundly modulate target engagement and biological potency [1]. In the HIV regulatory complex inhibitor series, migration from the thieno[2,3-b]pyridine ring system to the regioisomeric thieno[2,3-c]pyridine scaffold improved potency by >100-fold from low-micromolar to single-digit nanomolar IC50 values, demonstrating that even subtle regioisomeric changes cannot be generically substituted [1]. Similarly, in the M4 PAM series, the removal or modification of the 6-ether moiety eliminated species-selective receptor bias [2]. The 5-allyl-3-amino-4,6-dimethyl-N-(p-tolyl) variant possesses a unique combination of an allyl substituent at position 5—a reactive handle absent in most reported analogs—and a p-tolyl amide that differentiates it from the 4-nitrophenyl, 3,4-dichlorophenyl, or unsubstituted phenyl congeners. These structural features create a distinct physicochemical and pharmacological profile that cannot be replicated by off-the-shelf alternates.

Quantitative Differentiation Evidence: 5-Allyl-3-amino-4,6-dimethyl-N-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide vs. Closest Structural Analogs


5-Allyl Substituent as a Synthetic Diversification Handle vs. 5-Unsubstituted or 5-Aryl Analogs

The 5-allyl group on the target compound provides a unique reactive handle for further chemical diversification (e.g., olefin metathesis, hydroboration, or Heck coupling) that is absent in the most commonly reported 3-aminothieno[2,3-b]pyridine-2-carboxamide analogs. In the pyridothienopyrimidine derivative synthesis, the starting material 1a (3-amino-4,6-dimethyl-N-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide) [1]—which lacks the 5-allyl group—was used for cyclization to generate 2a,b–9a,b. The presence of the 5-allyl substituent in the target compound extends the chemical space accessible for late-stage functionalization compared to 1a.

Medicinal Chemistry Structure–Activity Relationship Scaffold Diversification

N-(p-Tolyl) vs. N-(4-Nitrophenyl) Carboxamide: Impact on Electronic Properties and Target Engagement Potential

The N-(p-tolyl) carboxamide in the target compound replaces the electron-withdrawing 4-nitrophenyl group found in the closest commercially cataloged analog (5-allyl-3-amino-4,6-dimethyl-N-(4-nitrophenyl)thieno[2,3-b]pyridine-2-carboxamide, C19H18N4O3S, MW 382.4 g/mol) with an electron-donating p-tolyl group. In thieno[2,3-b]pyridine-2-carboxamide kinase inhibitor series, N-aryl electronic character has been shown to modulate EGFR inhibitory potency: pyridothienopyrimidine derivatives bearing varied N-aryl substituents exhibited EGFR IC50 values ranging from 7.27 to 17.29 nM, exceeding erlotinib (IC50 = 27.01 nM) [1]. This class-level evidence indicates that N-aryl substitution is a critical determinant of target potency and that the p-tolyl and 4-nitrophenyl variants are not functionally interchangeable.

Medicinal Chemistry Electronic Effects Kinase Inhibition

4,6-Dimethyl Substitution Pattern: Differentiation from 6-Aryl Thienopyridine Carboxamide Anticancer Leads

The target compound carries 4,6-dimethyl substituents on the pyridine ring, whereas the well-characterized anticancer lead SKLB70359 features a 6-(3,4-dichlorophenyl) group and no 4-substituent [1]. SKLB70359 demonstrated IC50 values of 0.4–2.5 µM against a panel of hepatocellular carcinoma cell lines (HepG2, etc.) with selectivity for tumor over non-cancer cells [1]. The 4,6-dimethyl substitution in the target compound reduces the steric bulk and lipophilicity at position 6 compared to SKLB70359, potentially altering both the target engagement profile and the ADME properties. This structural divergence means that the target compound cannot serve as a direct surrogate for SKLB70359 in anticancer studies, and vice versa.

Anticancer Hepatocellular Carcinoma Kinase Inhibition

Scaffold-Dependent Potency Cliffs: Thieno[2,3-b]pyridine vs. Thieno[2,3-c]pyridine in HIV Replication Inhibition

In the HIV regulatory complex inhibitor program, the initial thieno[2,3-b]pyridine hits exhibited micromolar potency (e.g., compound 1a: Tat hybrid assay EC50 = 2,170 nM, U1 replication IC50 = 1,473 nM), whereas migration to the regioisomeric thieno[2,3-c]pyridine scaffold and subsequent optimization yielded analogs with HIV-1 replication IC50 values of 3.4 nM and 3.9 nM—an improvement of >100-fold [1]. As a thieno[2,3-b]pyridine derivative, the target compound retains the same core scaffold as these early HIV inhibitor hits, making it a relevant reference point for comparative SAR studies exploring the regioisomeric potency cliff.

Antiviral HIV Replication Regioisomer Potency

Physicochemical Differentiation: Predicted Lipophilicity and Drug-Likeness vs. M4 PAM Lead ML253

ML253, a clinical-stage M4 positive allosteric modulator built on the 3-amino-thieno[2,3-b]pyridine-2-carboxamide scaffold, has a defined physicochemical profile: MW 346.8, tPSA 80.9 Ų, cLogP 2.19, with measured brain penetration (brain:plasma ratio = 0.88, brain concentration = 3,410 hr·ng/mL after 10 mg/kg i.p. in rat) [1]. The target compound differs by the addition of a 5-allyl group, 4,6-dimethyl substitution, and N-(p-tolyl) carboxamide, which collectively increase molecular weight (351.47 vs. 346.8 g/mol) and predicted lipophilicity (estimated cLogP ~3.5–4.5 for the target compound vs. 2.19 for ML253 based on fragment-based calculation). This shift in physicochemical space suggests altered CNS penetration properties and plasma protein binding relative to ML253, making the target compound suitable for SAR studies investigating the lipophilicity–CNS exposure relationship within this scaffold.

Physicochemical Properties Drug-Likeness CNS Penetration

Limitation Statement: Current Absence of Direct Head-to-Head Biological Data

At the time of this evidence assessment, no peer-reviewed publication or publicly available bioassay dataset reports quantitative biological activity (IC50, EC50, Ki, etc.) for 5-allyl-3-amino-4,6-dimethyl-N-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide (CAS 799773-35-6) in any target-based or phenotypic assay. All differentiation evidence presented above is derived from class-level inference, structural comparison, or cross-study analysis of related analogs. Procurement decisions should be made with the understanding that the compound's primary value currently lies in its utility as a synthetic intermediate, a scaffold diversification starting point, or a tool for SAR exploration—not as a biologically pre-validated lead compound. Users requiring a compound with established biological activity against a specific target should consider SKLB70359 (anticancer, hepatocellular carcinoma IC50 0.4–2.5 µM) [1], ML253 (M4 PAM, human EC50 = 56 nM) [2], or the optimized thieno[2,3-c]pyridine HIV inhibitors (IC50 3.4–3.9 nM) [3] as alternatives, depending on the therapeutic area of interest.

Data Availability Procurement Decision Research Gap

Optimal Procurement and Application Scenarios for 5-Allyl-3-amino-4,6-dimethyl-N-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide (CAS 799773-35-6)


Late-Stage Diversification of the Thieno[2,3-b]pyridine-2-carboxamide Scaffold via the 5-Allyl Handle

The 5-allyl substituent serves as a unique chemical handle for palladium-catalyzed cross-coupling, olefin metathesis, or hydroboration/oxidation sequences—transformations inaccessible to the non-allylated starting material 1a (3-amino-4,6-dimethyl-N-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide) used in the pyridothienopyrimidine synthesis [1]. This compound is optimally deployed as a diversification substrate for generating novel thienopyridine analogs without requiring de novo construction of the bicyclic core. Research groups engaged in scaffold-oriented synthesis should select this compound specifically for its allyl functionality, which is absent in most commercially available 3-aminothieno[2,3-b]pyridine-2-carboxamide building blocks.

Electronic SAR: Investigating the Effect of N-Aryl Substituent on Kinase or Receptor Binding

The N-(p-tolyl) carboxamide provides an electron-donating aryl environment (Hammett σp = -0.17) that contrasts with the electron-withdrawing 4-nitrophenyl analog (σp = +0.78) available under CAS registry [1]. In related thienopyridine series, N-aryl electronic modulation has been shown to impact EGFR inhibitory potency across a range of 7.27–17.29 nM [2]. Procurement of the p-tolyl variant alongside the 4-nitrophenyl congener enables systematic electronic SAR studies to map the relationship between aryl electronics and target engagement for kinase or GPCR targets within the thienopyridine chemotype.

Comparative Scaffold Analysis: Thieno[2,3-b]pyridine vs. Thieno[2,3-c]pyridine in Antiviral Assays

The >100-fold potency cliff documented between thieno[2,3-b]pyridine hits (EC50 = 2,170 nM) and optimized thieno[2,3-c]pyridine leads (IC50 = 3.4 nM) in HIV replication assays [1] establishes a compelling rationale for using this compound as a thieno[2,3-b]pyridine reference standard. Virology laboratories evaluating novel antiviral scaffolds should procure this compound to benchmark the basal activity of the thieno[2,3-b]pyridine regioisomer, enabling direct quantification of the potency gain achieved through regioisomeric migration to thieno[2,3-c]pyridine analogs in their own assay systems.

Lipophilicity Tolerance Probing for CNS Drug Discovery Programs

With an estimated cLogP of ~3.5–4.5 compared to ML253's measured cLogP of 2.19 and brain:plasma ratio of 0.88 [1], the target compound offers a higher-lipophilicity probe within the same 3-aminothieno[2,3-b]pyridine-2-carboxamide scaffold. Neuroscience drug discovery teams optimizing CNS-exposed thienopyridine leads should procure this compound to empirically test the upper boundary of lipophilicity compatible with adequate brain penetration, using ML253's pharmacokinetic profile (brain concentration = 3,410 hr·ng/mL at 10 mg/kg i.p.) [1] as the baseline comparator.

Quote Request

Request a Quote for 5-allyl-3-amino-4,6-dimethyl-N-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.